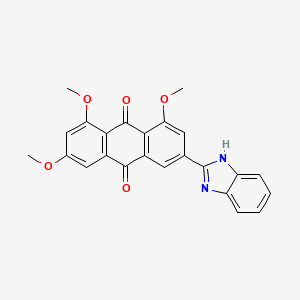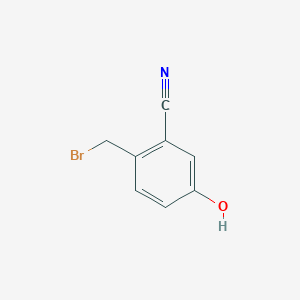
2-Ethyl-6-ethynylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethyl-6-ethynylpyridine is a derivative of pyridine, a basic heterocyclic organic compound. Pyridine derivatives are known for their wide range of applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of both ethyl and ethynyl groups on the pyridine ring makes this compound a compound of interest for synthetic chemists and researchers.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-6-ethynylpyridine can be achieved through various methods. One common approach involves the alkylation of 2-ethynylpyridine with ethyl halides under basic conditions. Another method includes the use of Grignard reagents, where 2-ethynylpyridine reacts with ethyl magnesium bromide to form the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale alkylation reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production .
化学反応の分析
Types of Reactions
2-Ethyl-6-ethynylpyridine undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The ethynyl group can be reduced to form ethyl derivatives.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are commonly used.
Major Products Formed
Oxidation: Formation of 2-ethyl-6-oxo-pyridine.
Reduction: Formation of 2-ethyl-6-ethylpyridine.
Substitution: Formation of various substituted pyridine derivatives depending on the reagents used.
科学的研究の応用
2-Ethyl-6-ethynylpyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Used in the production of advanced materials and as a precursor for various chemical processes.
作用機序
The mechanism of action of 2-Ethyl-6-ethynylpyridine involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic systems, while the pyridine ring can coordinate with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
類似化合物との比較
Similar Compounds
- 2-Ethynylpyridine
- 2-Ethylpyridine
- 6-Ethynylpyridine
Uniqueness
2-Ethyl-6-ethynylpyridine is unique due to the presence of both ethyl and ethynyl groups on the pyridine ring. This dual substitution pattern provides distinct chemical reactivity and potential for diverse applications compared to its analogs .
特性
CAS番号 |
676343-10-5 |
|---|---|
分子式 |
C9H9N |
分子量 |
131.17 g/mol |
IUPAC名 |
2-ethyl-6-ethynylpyridine |
InChI |
InChI=1S/C9H9N/c1-3-8-6-5-7-9(4-2)10-8/h1,5-7H,4H2,2H3 |
InChIキー |
GEHRQMUFIUAODY-UHFFFAOYSA-N |
正規SMILES |
CCC1=NC(=CC=C1)C#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





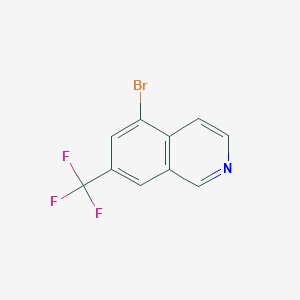
![2-{[(4-Iminocyclohexa-2,5-dien-1-ylidene)amino]methylidene}-4-oxo-4lambda~5~-quinoxalin-1(2H)-ol](/img/structure/B12516350.png)

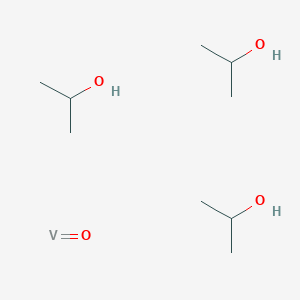
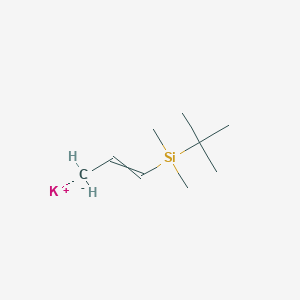
![4-[4-(Benzyloxy)-6-tert-butylpyrimidin-2(1H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12516377.png)
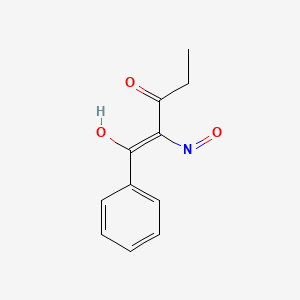
![4,4'-[Ethane-1,2-diylbis(azanediylmethylene)]di(benzene-1,2,3-triol)](/img/structure/B12516385.png)
